molecular formula C19H14BrNOS2 B3891523 3-benzyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3891523
M. Wt: 416.4 g/mol
InChI Key: ODIYOSSGBUIWNU-FXFGGDGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound with potential applications in scientific research. It belongs to the class of thiazolidin-4-ones, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

3-benzyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has potential applications in scientific research. It has been reported to exhibit anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antibacterial and antifungal properties. In addition, it has been shown to have potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that it may exert its anticancer activity through the induction of apoptosis, which is programmed cell death. It has also been suggested that it may inhibit the growth of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to have a low toxicity profile, which is promising for its potential use in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using 3-benzyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a cholinesterase inhibitor, which could provide a new avenue for the treatment of Alzheimer's disease. Another advantage is its low toxicity profile, which makes it a promising candidate for further research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.

Future Directions

There are several future directions for the research of 3-benzyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective anticancer therapies. Additionally, further research could be conducted to optimize the synthesis method and improve the yield of this compound.

properties

IUPAC Name

3-benzyl-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNOS2/c20-16(11-14-7-3-1-4-8-14)12-17-18(22)21(19(23)24-17)13-15-9-5-2-6-10-15/h1-12H,13H2/b16-11-,17-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIYOSSGBUIWNU-FXFGGDGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC(=CC3=CC=CC=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C/C(=C/C3=CC=CC=C3)/Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-benzyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-benzyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-benzyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-benzyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-benzyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one

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